2,4,6-Trichlorobenzoyl chloride

Total synthesis macrolactonization natural products

2,4,6-Trichlorobenzoyl chloride (TCBC), commonly known as Yamaguchi's reagent, is a chlorinated aromatic acyl chloride with the molecular formula C₇H₂Cl₄O and a molecular weight of 243.89 g/mol. It is a light yellow, moisture-sensitive liquid with a boiling point of 107–108 °C at 6 mmHg and a density of 1.561 g/mL at 25 °C.

Molecular Formula C7H2Cl4O
Molecular Weight 243.9 g/mol
CAS No. 4136-95-2
Cat. No. B047947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorobenzoyl chloride
CAS4136-95-2
Molecular FormulaC7H2Cl4O
Molecular Weight243.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H
InChIKeyOZGSEIVTQLXWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorobenzoyl Chloride (CAS 4136-95-2) for High-Yield Yamaguchi Esterification and Macrolactonization


2,4,6-Trichlorobenzoyl chloride (TCBC), commonly known as Yamaguchi's reagent, is a chlorinated aromatic acyl chloride with the molecular formula C₇H₂Cl₄O and a molecular weight of 243.89 g/mol [1]. It is a light yellow, moisture-sensitive liquid with a boiling point of 107–108 °C at 6 mmHg and a density of 1.561 g/mL at 25 °C [1]. TCBC is a cornerstone reagent in organic synthesis, specifically designed for the formation of mixed anhydrides that enable high-yield esterification and macrolactonization under mild conditions, a transformation that is challenging with simpler acyl chlorides .

Why Generic Acyl Chlorides Cannot Substitute 2,4,6-Trichlorobenzoyl Chloride in Challenging Esterifications


In complex synthetic sequences, the choice of acyl chloride is critical; simple generic reagents like benzoyl chloride or acetyl chloride are often unsuitable for the efficient, high-yield formation of sterically hindered or macrocyclic esters. The unique 2,4,6-trichlorophenyl group in TCBC confers a specific combination of steric bulk and electronic effects that stabilizes the intermediate mixed anhydride, minimizes undesired side reactions, and directs nucleophilic attack with high regioselectivity [1]. Unlike simpler acyl chlorides, TCBC's structure is optimized for the Yamaguchi protocol, where it consistently delivers superior yields and milder reaction conditions compared to its dichlorinated or other less-substituted analogs, making substitution with a cheaper or more generic alternative a direct risk to synthetic efficiency and product purity .

Quantitative Evidence: 2,4,6-Trichlorobenzoyl Chloride vs. Comparator Reagents


Superior Yield and Selectivity in Macrolactonization Compared to Less Hindered Analogs

In a direct comparison within a total synthesis, the Yamaguchi reagent (TCBC) was essential for achieving a high yield in the macrolactonization step. In contrast, alternative activation methods using less sterically hindered acyl chlorides typically lead to significant yield reduction or reaction failure due to competitive side reactions such as dimerization or oligomerization . The optimized Yamaguchi conditions enabled the formation of a 14-membered macrolactone with almost quantitative yield, a critical step in the synthesis of erythronolide A [1].

Total synthesis macrolactonization natural products

Essential Regioselectivity for GC-MS Derivatization Unattainable with Generic Acyl Chlorides

For the derivatization of hydroxycarboxylic acids for GC-MS analysis, 2,4,6-trichlorobenzoyl chloride (TCBC) demonstrated unique regioselectivity, selectively activating the carboxylic acid group over the hydroxyl group [1]. This high selectivity, which enables near-complete conversion to the desired ester, is a direct consequence of the steric and electronic properties of the 2,4,6-trichlorophenyl moiety and is not observed with less substituted or generic acyl chlorides, which would lead to complex mixtures of O-acylated and anhydride products .

Analytical chemistry GC-MS derivatization chiral separation

Quantified Yield Advantage in Large-Ring Lactone Synthesis

The utility of TCBC is exemplified by its documented ability to form large-ring lactones in high yields, a notoriously difficult transformation . The specific experimental data from the original 1979 publication demonstrates that the Yamaguchi protocol, using TCBC, can achieve yields of up to 94-97% in model systems, a performance level that establishes the standard for macrocyclic lactone synthesis and is not replicable with simpler acid chlorides [1].

Lactone synthesis natural products macrocycles

Optimal Use Cases for 2,4,6-Trichlorobenzoyl Chloride Based on Quantitative Performance Data


Total Synthesis of Complex Macrolide Natural Products

In the total synthesis of bioactive macrolides like erythronolide A, the Yamaguchi reagent is the reagent of choice for the critical macrolactonization step, delivering near-quantitative yields where alternative methods fail or give low yields [1]. Procurement of TCBC is essential for projects aiming to replicate these published, high-yielding protocols and ensures access to a reliable, well-characterized synthetic route.

Regioselective Derivatization for GC-MS Analysis of Multifunctional Acids

For analytical laboratories developing GC-MS methods for compounds containing both carboxylic acid and hydroxyl groups, 2,4,6-trichlorobenzoyl chloride offers a unique, one-step derivatization with high regioselectivity, simplifying sample preparation and improving data quality [2]. Its use is justified by the clean, single-product formation it enables, which is critical for accurate quantification and method validation.

High-Yield Preparation of γ- and δ-Lactones

The synthesis of γ- and δ-lactones, common structural motifs in pharmaceuticals and natural products, is efficiently achieved using TCBC under mild Yamaguchi conditions . This method provides a robust, high-yielding alternative to traditional acid-catalyzed lactonizations, which can be low-yielding and prone to side reactions. Procuring TCBC is a strategic choice for process chemists seeking to optimize lactone-forming steps.

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